molecular formula C14H15NO2 B13099285 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

Cat. No.: B13099285
M. Wt: 229.27 g/mol
InChI Key: MCJJAYAOJAEIFS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is an organic compound that belongs to the class of nitriles It features a cyclohexane ring substituted with a methoxyphenyl group, a ketone, and a nitrile group

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Cyanide source: Sodium cyanide or potassium cyanide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar reaction steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Hydrolysis conditions: Aqueous acid or base, elevated temperatures

Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of novel materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to target proteins, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile: Similar structure but with a different position of the methoxy group, which can affect its reactivity and binding properties.

    1-(3-Hydroxyphenyl)-3-oxocyclohexanecarbonitrile: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, leading to different biological activities.

    1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid: The carboxylic acid group can participate in different chemical reactions and interactions compared to the nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-17-13-6-2-4-11(8-13)14(10-15)7-3-5-12(16)9-14/h2,4,6,8H,3,5,7,9H2,1H3

InChI Key

MCJJAYAOJAEIFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC(=O)C2)C#N

Origin of Product

United States

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